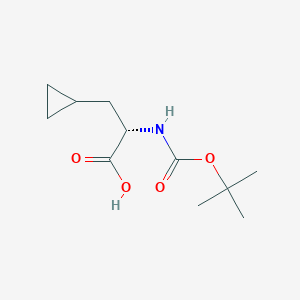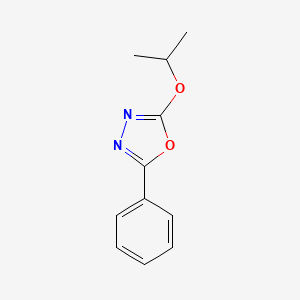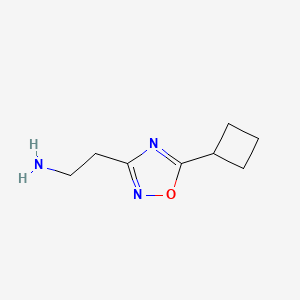
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Vue d'ensemble
Description
The compound you’re asking about seems to be a type of amino acid derivative, specifically a Boc-protected amino acid. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis . It’s used to prevent unwanted side reactions from occurring at the amino group during peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Boc group as a protecting group for the amino part of the molecule . The Boc group can be removed later in the synthesis process using certain reagents .Chemical Reactions Analysis
In terms of chemical reactions, the Boc group can be removed (deprotected) using certain reagents. For example, one method for the selective deprotection of the Boc group uses oxalyl chloride in methanol .Applications De Recherche Scientifique
Peptide Synthesis
BOC-L-Cyclopropylalanine is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions and can be selectively removed under mild acidic conditions .
Sustainable Chemistry
Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives, including BOC-L-Cyclopropylalanine. This method is more versatile and environmentally friendly compared to traditional batch processes .
Mécanisme D'action
Target of Action
It’s known that this compound is used in proteomics research .
Biochemical Pathways
BOC-L-Cyclopropylalanine has been found to inhibit α-isopropylmalate synthase (α-IMPS), an enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This inhibition disrupts the production of L-leucine, which is crucial for protein synthesis in fungi and bacteria .
Result of Action
BOC-L-Cyclopropylalanine exhibits broad-spectrum inhibition against fungi and bacteria . The inhibition of α-IMPS disrupts the production of L-leucine, thereby inhibiting the growth of these organisms .
Action Environment
It’s worth noting that the compound is typically stored at room temperature .
Propriétés
IUPAC Name |
(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)


![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)